N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride
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Overview
Description
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of other complex molecules and serves as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with propargylamine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)prop-2-yn-1-amine
- N-(Pyridin-4-ylmethyl)prop-2-yn-1-amine
- N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine
Uniqueness
N-(Pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it particularly useful in the synthesis of certain target molecules and in the study of specific biochemical pathways .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h1,3-4,6,8,10H,5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNERNPSYSMAZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CN=CC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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